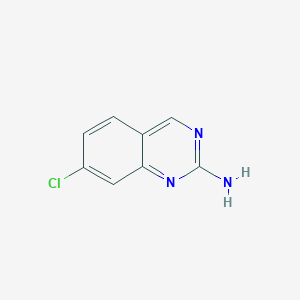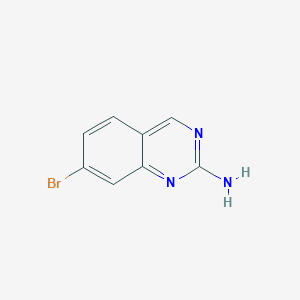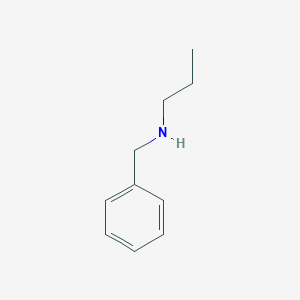
Benzenemethanamine, N-propyl-
説明
Benzenemethanamine, N-propyl-, also known as N-Propylbenzylamine, is a chemical compound with the formula C10H15N . It has a molecular weight of 149.2328 .
Molecular Structure Analysis
The molecular structure of Benzenemethanamine, N-propyl- can be represented by the InChI string:InChI=1S/C10H15N/c1-2-8-11-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis
Benzenemethanamine, N-propyl- has a molecular weight of 149.2328 . More specific physical and chemical properties were not found in the search results.科学的研究の応用
Synthesis of Propargylamines
N-benzylpropan-1-amine is used in the synthesis of propargylamines . Propargylamines are a class of compounds with many pharmaceutical and biological properties . They are one of the most versatile classes of compounds with numerous applications .
Treatment of Neurodegenerative Disorders
Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . Pargyline (N-methyl-N-propagylbenzylamine) is a monoamine oxidase inhibitor .
Treatment of Type 1 Diabetes
Being a monoamine oxidase inhibitor, pargyline is also used for treating type 1 diabetes , and the cardiovascular complications associated with it .
Cancer Treatments
Pargyline also inhibits lysine-specific-demethylase-1 (LSD-1). When used along with the chemotherapeutic agent camptothecin, pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells . Pargyline was also identified to have inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), thus making it useful for cancer treatments .
Treatment of Parkinson’s Disease
Rasagiline (N-methyl-1-®-aminoindan) and selegiline (N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine) are also monoamine oxidase-B inhibitors and are found to be effective for the treatment of Parkinson’s disease . The neuroprotective effects of rasagiline were found to be dependent on the propargyl moiety and independent of monoamine oxidase-B inhibition .
Antibacterial Activity
N-benzylpropan-1-amine derivatives have been studied for their antibacterial activity against Clostridium difficile . Three amine derivatives displayed minimum inhibitory concentration (MIC) values of 16mg/mL .
作用機序
Target of Action
The primary target of N-Benzylpropan-1-amine is methionyl tRNA synthetase (MetRS) . MetRS is an enzyme that plays a crucial role in protein synthesis, specifically in the charging of tRNA with methionine. By targeting MetRS, N-Benzylpropan-1-amine can potentially interfere with protein synthesis, making it a promising candidate for antibacterial applications .
Mode of Action
N-Benzylpropan-1-amine interacts with MetRS by binding to two active site pockets of the enzyme . The compound’s methoxy substituents in the benzyl ring and an adenine biaryl moiety result in optimal binding interactions . This interaction can inhibit the function of MetRS, thereby disrupting protein synthesis.
Biochemical Pathways
The primary biochemical pathway affected by N-Benzylpropan-1-amine is the protein synthesis pathway . By inhibiting MetRS, the compound disrupts the charging of tRNA with methionine, a critical step in protein synthesis. This disruption can lead to downstream effects such as the inhibition of bacterial growth, given the essential role of protein synthesis in cell growth and division .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . More research is needed to fully understand the pharmacokinetics of N-Benzylpropan-1-amine.
Result of Action
The primary result of N-Benzylpropan-1-amine’s action is the inhibition of protein synthesis . This can lead to the inhibition of bacterial growth, as protein synthesis is essential for cell growth and division . Therefore, N-Benzylpropan-1-amine has potential as an antibacterial agent.
特性
IUPAC Name |
N-benzylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-8-11-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMBFMLKPJUWDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062110 | |
| Record name | Benzenemethanamine, N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanamine, N-propyl- | |
CAS RN |
2032-33-9 | |
| Record name | N-Propylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2032-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, N-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002032339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, N-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanamine, N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-propylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PROPYLBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYT5Y030TC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does N-benzylpropan-1-amine interact with its target and what are the downstream effects?
A1: Research suggests that N-benzylpropan-1-amine derivatives, particularly those featuring benzimidazole or adenine biaryl moieties, exhibit antibacterial activity against Clostridium difficile by targeting its methionyl tRNA synthetase (MetRS). [] Molecular docking studies reveal that these derivatives interact within two active site pockets of C. difficile MetRS. [] While the precise mechanism of action requires further investigation, it is plausible that binding to these pockets interferes with the enzyme's critical role in protein synthesis, ultimately leading to bacterial growth inhibition.
Q2: How do structural modifications of N-benzylpropan-1-amine affect its activity against C. difficile?
A2: The research highlights the significance of specific structural features for enhancing the antibacterial activity of N-benzylpropan-1-amine derivatives. For instance, incorporating a methoxy substituent in the benzyl ring and utilizing an adenine biaryl moiety have been shown to optimize binding interactions with C. difficile MetRS. [] This suggests a structure-activity relationship where these specific modifications contribute to increased potency against the target bacterium. Further research exploring a wider array of structural modifications is crucial for elucidating a comprehensive structure-activity relationship profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




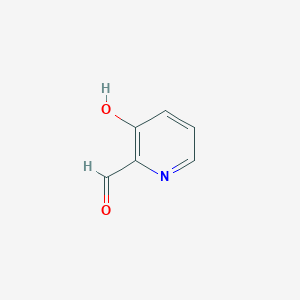
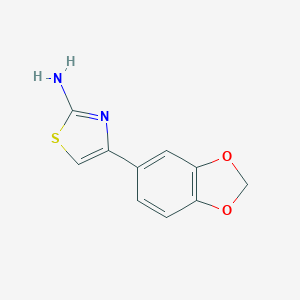
![2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one](/img/structure/B112169.png)
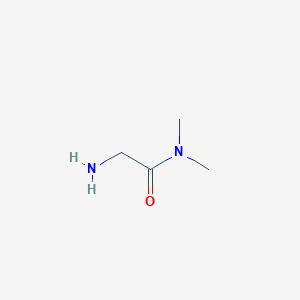

![3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid](/img/structure/B112176.png)
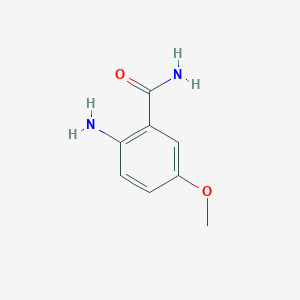
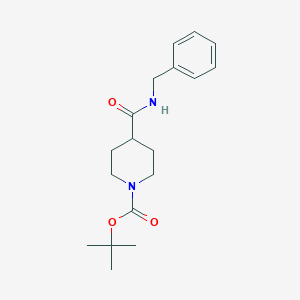
![1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B112186.png)

